![molecular formula C9H15NO2S2 B2549573 Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate CAS No. 866151-58-8](/img/structure/B2549573.png)
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate
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Description
Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate is a chemical compound with the molecular formula C9H15NO2S2 . Its IUPAC name is ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-thioxo-1,3-thiazinan-3-yl)propanoate consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 233.351 Da and the monoisotopic mass is 233.054413 Da .Scientific Research Applications
- 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine : This derivative has demonstrated anti-HIV activity. Researchers have explored its potential as an anti-AIDS treatment .
- (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate : This compound exhibits analgesic activity, making it relevant for pain management .
- Cephradine : A well-known antibiotic containing a 1,3-thiazine skeleton, which falls within the cephalosporin class of β-lactam antibiotics .
Antiviral Activity
Analgesic Properties
Antibiotic Applications
Anticoagulant Properties
These examples underscore the versatility of thiazinane derivatives in various therapeutic contexts. Researchers continue to explore their synthetic approaches and chemical reactivity, shedding new light on these intriguing heterocycles . If you need further details or additional applications, feel free to ask! 😊
properties
IUPAC Name |
ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S2/c1-3-12-8(11)7(2)10-5-4-6-14-9(10)13/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJNQIRGVPTZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCSC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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